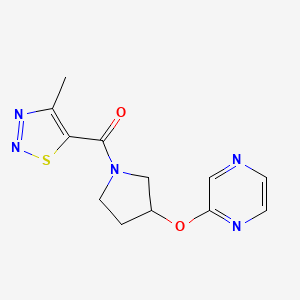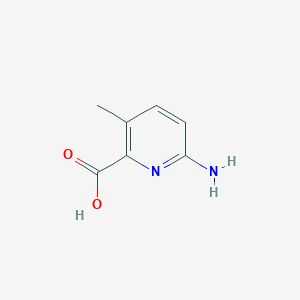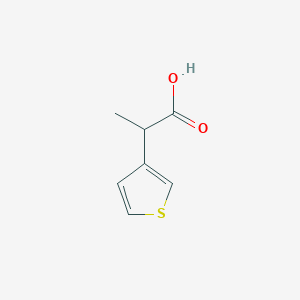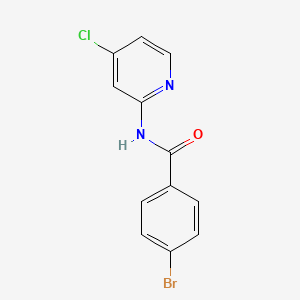![molecular formula C17H26N2O3S2 B2922357 N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1-phenylmethanesulfonamide CAS No. 2380068-79-9](/img/structure/B2922357.png)
N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1-phenylmethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1-phenylmethanesulfonamide, also known as Morantel, is a chemical compound that belongs to the class of anthelmintic drugs. It is commonly used to treat parasitic infections in animals, particularly in livestock. Morantel is a potent inhibitor of nicotinic acetylcholine receptors in the nervous system of parasites, leading to paralysis and death of the parasites.
Wirkmechanismus
N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1-phenylmethanesulfonamide exerts its anthelmintic activity by binding to and inhibiting the nicotinic acetylcholine receptors in the nervous system of parasites. This leads to depolarization blockade and paralysis of the parasites, ultimately resulting in their death.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity in animals and humans, with no adverse effects reported at therapeutic doses. It is rapidly absorbed and metabolized in the body, and its metabolites are excreted in the urine.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1-phenylmethanesulfonamide has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of nicotinic acetylcholine receptors, making it a valuable tool for studying the function of these receptors in the nervous system of parasites. It is also relatively easy to synthesize and purify, making it readily available for use in research.
However, there are also some limitations to the use of this compound in laboratory experiments. Its effectiveness may vary depending on the species of parasite being studied, and it may not be effective against all types of parasites. Additionally, its use may be limited by ethical concerns regarding the use of animals in research.
Zukünftige Richtungen
There are several potential future directions for research on N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1-phenylmethanesulfonamide and its analogs. One area of interest is the development of new anthelmintic drugs based on the structure of this compound, with improved efficacy and reduced toxicity. Another area of interest is the study of the mechanisms of resistance to this compound and other anthelmintic drugs in parasites, with the goal of developing new strategies for the control of parasitic infections. Finally, the use of this compound as a tool to study the function of nicotinic acetylcholine receptors in other organisms, such as humans, may also be an area of future research.
Synthesemethoden
N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1-phenylmethanesulfonamide can be synthesized through a series of chemical reactions starting from 4-morpholin-4-ylthian-2-ylamine and 1-phenylmethanesulfonyl chloride. The reaction proceeds through a series of intermediate compounds, and the final product is obtained through purification and isolation.
Wissenschaftliche Forschungsanwendungen
N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1-phenylmethanesulfonamide has been widely used in scientific research to study the mechanism of action of anthelmintic drugs and to develop new drugs for the treatment of parasitic infections. It has been shown to be effective against a wide range of parasites, including nematodes and trematodes.
Eigenschaften
IUPAC Name |
N-[(4-morpholin-4-ylthian-4-yl)methyl]-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S2/c20-24(21,14-16-4-2-1-3-5-16)18-15-17(6-12-23-13-7-17)19-8-10-22-11-9-19/h1-5,18H,6-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPJRYWBYCQRSGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNS(=O)(=O)CC2=CC=CC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxy-5-methylphenyl)-2-[1-(2-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2922274.png)

![1-(2,6-Difluorophenyl)-3-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)urea](/img/structure/B2922276.png)

![N-[2-(4-phenylpiperazin-1-yl)ethyl]-4-propylbenzamide](/img/structure/B2922279.png)
![4-[(2,6-Difluorophenyl)methyl]piperidine hydrochloride](/img/structure/B2922281.png)




![(4-[2-Amino-1-(4-methylpiperazin-1-YL)ethyl]phenyl)dimethylamine](/img/structure/B2922293.png)


![N-(3,5-dimethylphenyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2922297.png)